

A Spectroscopic Comparison of 2-Benzoyl-N-methylbenzamide and Its Derivatives

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Compound of Interest

Compound Name: **2-benzoyl-N-methylbenzamide**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-benzoyl-N-methylbenzamide** and a selection of its derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and analytical chemistry. By offering a side-by-side analysis of key spectroscopic data, this document aims to facilitate compound identification, characterization, and the elucidation of structure-activity relationships.

Introduction

2-Benzoyl-N-methylbenzamide and its analogs are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Understanding the spectroscopic properties of these molecules is fundamental for their synthesis, purification, and the interpretation of their interactions with biological targets. This guide focuses on the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for **2-benzoyl-N-methylbenzamide** and several of its derivatives. This allows for a direct comparison of the influence of various substituents on the spectral properties of the core structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the following tables are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Ar-H (ppm)	N-CH ₃ (ppm)	Other Protons (ppm)
N-benzylbenzamide	7.26-7.80 (m)	-	4.65 (d, J=5.5 Hz, 2H, CH ₂), 6.44 (brs, 1H, NH)[1]
N-benzyl-4-nitrobenzamide	7.36 (m, 5H), 7.96 (d, J=9.0 Hz, 2H), 8.28 (d, J=9.0 Hz, 2H)	-	4.67 (d, J=6.0 Hz, 2H), 6.47 (brs, 1H, NH)[1]
N-benzyl-4-cyanobenzamide	7.34-7.92 (m)	-	4.65 (d, J=5.6 Hz, 2H), 6.68 (brs, 1H, NH)[1]
N-benzyl-4-bromobenzamide	7.31-7.68 (m)	-	4.65 (d, J=5.5 Hz, 2H), 6.42 (brs, 1H, NH)[1]
N-benzyl-4-methylbenzamide	7.22-7.69 (m)	-	2.39 (s, 3H, Ar-CH ₃), 4.63 (d, J=5.0 Hz, 2H, CH ₂), 6.49 (brs, 1H, NH)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C=O (ppm)	Ar-C (ppm)	N-CH ₃ (ppm)	Other Carbons (ppm)
N-benzylbenzamide	167.5	127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2	-	44.2 (CH ₂)[1]
N-benzyl-4-nitrobenzamide	165.7	124.2, 128.3, 128.5, 129.3, 137.8, 140.3, 149.9	-	44.8 (CH ₂)[1]

Note: Complete ¹³C NMR data for all derivatives was not available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below highlights the characteristic vibrational frequencies (in cm⁻¹).

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	v(C=O)	v(N-H)	v(C-N)	Aromatic v(C=C)
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide	1643	-	1326	1513 (C=N)

Note: Specific IR data for **2-benzoyl-N-methylbenzamide** was not readily available in the searched literature. The data for the derivative is provided for comparative purposes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	λ_{max} (nm)	Solvent
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide	~270, ~320	Not Specified

Note: Specific UV-Vis data for **2-benzoyl-N-methylbenzamide** was not readily available in the searched literature. The data for the derivative is provided for comparative purposes.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Mass Spectrometry Data

Compound	Molecular Formula	[M+H] ⁺ (Predicted)
2-benzoyl-N-methylbenzamide	C ₁₅ H ₁₃ NO ₂	240.10192

Note: Experimental mass spectrometry data was not available. The data presented is predicted.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: The data presented was acquired on a 500 MHz NMR spectrometer.[\[1\]](#)

- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using the instrument's clamp to ensure good contact.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm). The

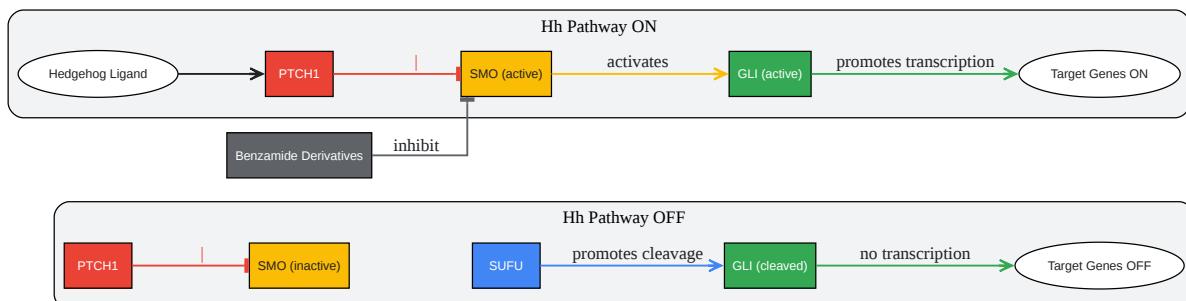
instrument software will subtract the blank spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Signaling Pathway Visualization

Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by some benzamide derivatives.



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Caption: The Hedgehog signaling pathway and inhibition by benzamide derivatives.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of **2-benzoyl-N-methylbenzamide** and its derivatives. The presented data and experimental protocols are intended to be a foundational resource for researchers in the field. The inclusion of a relevant signaling pathway highlights the broader context of the application of these compounds in drug discovery. Further research to obtain a more comprehensive experimental dataset for the parent compound and a wider array of derivatives is encouraged to build upon this foundation.

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References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)

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